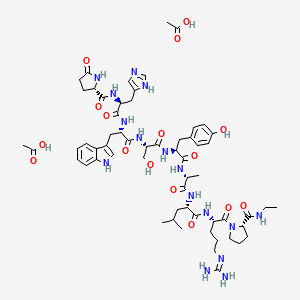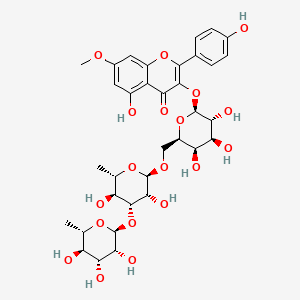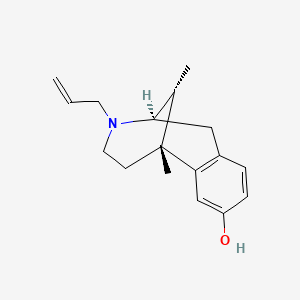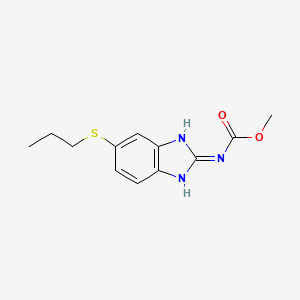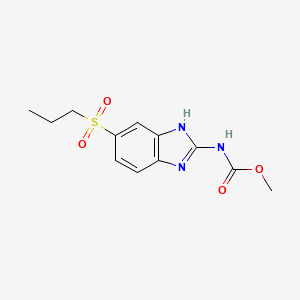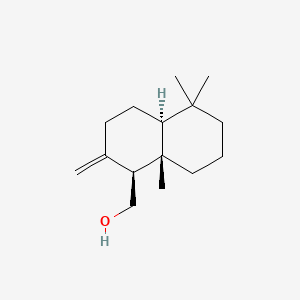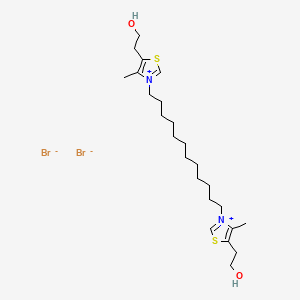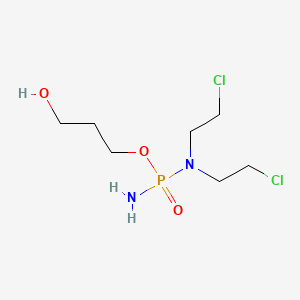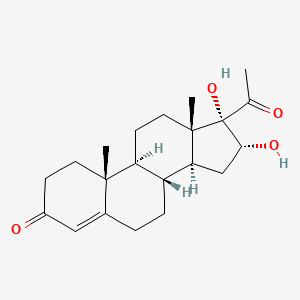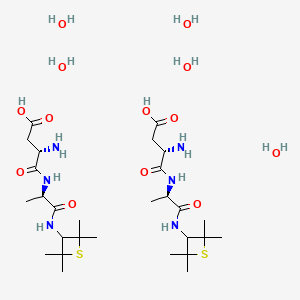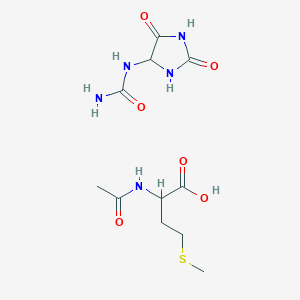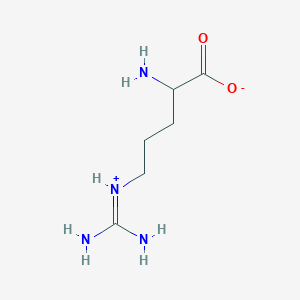
L-Arginine
Vue d'ensemble
Description
DL-Arginine est un composé qui se compose des deux énantiomères D-arginine et this compound. L'arginine est un acide aminé qui joue un rôle crucial dans divers processus physiologiques. Elle est impliquée dans la synthèse des protéines et sert de précurseur à la production d'oxyde nitrique, une molécule essentielle à la santé vasculaire .
Applications De Recherche Scientifique
DL-Arginine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: Dthis compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and immune disorders.
Industry: Dthis compound is used in the production of dietary supplements and as an additive in food products .
Mécanisme D'action
Target of Action
Arginine, a semi-essential amino acid, plays a versatile role in the body. It is physiologically active in the L-form . It is used in protein biosynthesis and is also the precursor for the biosynthesis of nitric oxide (NO) . Arginine’s primary targets include Nitric Oxide Synthase (NOS) enzymes, which are responsible for the production of NO . In vitro studies indicate that the Km of NOS for L-arginine is in the micromolar range .
Mode of Action
Arginine interacts with its targets, primarily the NOS enzymes, to produce NO . This interaction results in the conversion of arginine into citrulline, releasing NO in the process . Arginine also stimulates the pituitary release of growth hormone and prolactin .
Biochemical Pathways
Arginine is involved in multiple biochemical pathways. It is converted into urea and ornithine in the arginase pathway, and ornithine is subsequently catalyzed into glutamate . Arginine is also metabolized by Arginase 1 to produce L-ornithine, which is utilized by ODS to produce polyamines . Furthermore, arginine is the substrate for the synthesis of polyamines and is important for the extreme acid resistance of E. coli .
Pharmacokinetics
After intravenous administration, the plasma concentration of arginine reaches a peak and then disappears in a biphasic manner due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The absolute bioavailability of a single oral 10 g dose of this compound is approximately 20% .
Result of Action
The interaction of arginine with its targets and its involvement in various biochemical pathways result in several molecular and cellular effects. The production of NO, for instance, has enormous biological importance . Arginine also plays a role in cell division, wound healing, ammonia disposal, immune function, and hormone biosynthesis .
Action Environment
The action, efficacy, and stability of arginine can be influenced by various environmental factors. For instance, at physiological pH, both the amino and guanidino groups of arginine are protonated, resulting in a cation . Moreover, arginine is taken up by cells through a Na±independent transport system .
Analyse Biochimique
Biochemical Properties
Arginine participates in several biochemical reactions. It is a substrate for the enzyme nitric oxide synthase, which converts arginine into citrulline and nitric oxide, a molecule involved in vasodilation and neurotransmission . Arginine also plays a role in the urea cycle, where it is cleaved by arginase to produce urea and ornithine .
Cellular Effects
Arginine influences various cellular processes. It is involved in cell signaling pathways, particularly those involving nitric oxide. Nitric oxide, derived from arginine, acts as a signaling molecule in the cardiovascular system, nervous system, and immune system . Arginine also impacts gene expression and cellular metabolism, as it is a precursor for the synthesis of polyamines, which regulate DNA and protein synthesis .
Molecular Mechanism
At the molecular level, arginine exerts its effects through its interactions with various biomolecules. It serves as a substrate for enzymes like nitric oxide synthase and arginase, influencing their activity . Arginine methylation, a post-translational modification, can also affect gene expression by altering the function of histones and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arginine can change over time. For instance, prolonged exposure to arginine can lead to increased nitric oxide production, influencing cellular functions like vasodilation and neurotransmission .
Dosage Effects in Animal Models
In animal models, the effects of arginine can vary with dosage. While low to moderate doses of arginine can enhance immune response and wound healing, excessively high doses might lead to adverse effects like diarrhea and nausea .
Metabolic Pathways
Arginine is involved in several metabolic pathways. It plays a key role in the urea cycle, where it helps to detoxify ammonia. It is also a precursor in the synthesis of nitric oxide and polyamines .
Transport and Distribution
Arginine is transported within cells and tissues via various amino acid transporters. Its distribution can influence its availability for various biochemical reactions .
Subcellular Localization
Within cells, arginine can be found in various compartments, including the cytosol and mitochondria, where it participates in the urea cycle and nitric oxide synthesis . Its localization can influence its availability for these and other biochemical reactions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
DL-Arginine peut être synthétisée selon plusieurs méthodes. Une approche courante implique la synthèse chimique à partir de l'ornithine via la formation de citrulline. Ce processus nécessite généralement l'utilisation d'enzymes spécifiques et des conditions de réaction contrôlées pour assurer la formation correcte de la molécule d'arginine .
Méthodes de production industrielle
Dans les milieux industriels, la Dthis compound est souvent produite par des procédés de fermentation utilisant des micro-organismes. Ces micro-organismes sont génétiquement modifiés pour surproduire de l'arginine, qui est ensuite extraite et purifiée pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
DL-Arginine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Dthis compound peut être oxydée pour former de l'oxyde nitrique et de la citrulline.
Réduction : Elle peut être réduite pour former d'autres acides aminés ou des composés apparentés.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les groupes amino et guanidino
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant la Dthis compound comprennent la synthase d'oxyde nitrique pour les réactions d'oxydation et divers acides et bases pour les réactions de substitution. Les conditions de ces réactions impliquent généralement un pH et une température contrôlés pour garantir le résultat souhaité .
Principaux produits
Les principaux produits formés à partir de réactions impliquant la Dthis compound comprennent l'oxyde nitrique, la citrulline et divers dérivés d'arginine substitués .
Applications de la recherche scientifique
Dthis compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés et comme réactif dans les réactions chimiques.
Biologie : Dthis compound est étudiée pour son rôle dans le métabolisme cellulaire et les voies de signalisation.
Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels dans des affections telles que les maladies cardiovasculaires, le diabète et les troubles immunitaires.
Industrie : Dthis compound est utilisée dans la production de compléments alimentaires et comme additif dans les produits alimentaires .
Mécanisme d'action
Dthis compound exerce ses effets principalement par son rôle de précurseur de la synthèse d'oxyde nitrique. L'oxyde nitrique est produit à partir de l'arginine par l'enzyme synthase d'oxyde nitrique. Cette molécule agit comme une molécule de signalisation, régulant divers processus physiologiques tels que la vasodilatation, la réponse immunitaire et la neurotransmission .
Comparaison Avec Des Composés Similaires
DL-Arginine est souvent comparée à d'autres acides aminés tels que la L-citrulline et la L-ornithine. Ces composés sont liés métaboliquement et partagent des rôles similaires dans l'organisme. Dthis compound est unique en sa capacité à produire directement de l'oxyde nitrique, ce qui la rend particulièrement précieuse dans la recherche et les applications thérapeutiques .
Composés similaires
L-Citrulline : Impliquée dans le cycle de l'urée et la production d'oxyde nitrique.
L-Ornithine : Joue un rôle dans le cycle de l'urée et le métabolisme des acides aminés.
L-Glutamine : Importante pour la synthèse des protéines et la fonction immunitaire
Les propriétés uniques de Dthis compound et sa large gamme d'applications en font un composé d'intérêt significatif dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022618 | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-25-1, 1119-34-2, 74-79-3 | |
| Record name | (±)-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detoxargin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | arginine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


